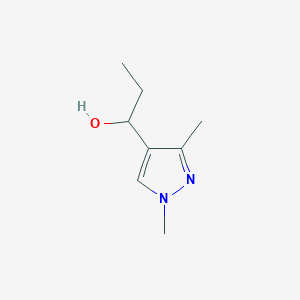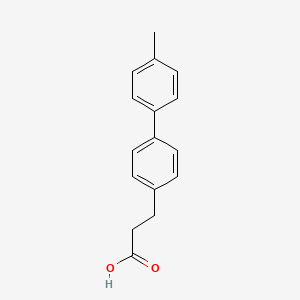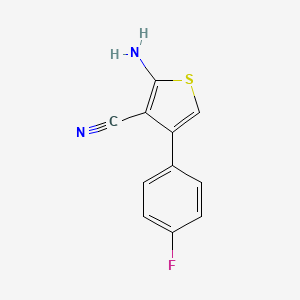
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound with the molecular formula C8H14N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed:
Oxidation: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-one.
Reduction: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propane.
Substitution: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-chloride, 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-bromide.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The pyrazole ring can interact with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
- 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol
- 1-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-1-ol
- 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5,8,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNCLHZQGDLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-](/img/structure/B7763233.png)


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7763244.png)

![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763255.png)
![Methyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763264.png)
![Methyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763269.png)
![Methyl 3'-acetyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763274.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B7763301.png)
![2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7763319.png)
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763321.png)
